molecular formula C17H12F2N2O2 B2961627 1-(4-fluorobenzyl)-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1226456-42-3

1-(4-fluorobenzyl)-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2961627
CAS RN: 1226456-42-3
M. Wt: 314.292
InChI Key: KXJKPQRHTSXHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated in detail.

Scientific Research Applications

Synthesis and Structural Analysis

Research has led to the development of synthetic methodologies for analogues of "1-(4-fluorobenzyl)-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione" with significant biological activities. Singh and Tomassini (2001) described the synthesis of natural flutimide and its analogues, highlighting the inhibition of cap-dependent endonuclease activity of the influenza virus A, which is crucial for the development of therapeutic agents against influenza infections (Singh & Tomassini, 2001).

Potential Applications in Medicinal Chemistry

The research into the analogues of "1-(4-fluorobenzyl)-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione" has uncovered their potential in medicinal chemistry, particularly as antiviral, anticancer, and anti-inflammatory agents. Mo and colleagues (2004) isolated unique pyrano[4,3-c][2]benzopyran-1,6-dione derivatives from the fungus Phellinus igniarius, which showed selective cytotoxicity against human lung and liver cancer cell lines (Mo et al., 2004).

Green Chemistry Approaches

Recent studies have emphasized the importance of green chemistry in the synthesis of these compounds. Abadi et al. (2016) developed an efficient four-component domino protocol using caffeine as a homogeneous catalyst for the synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives, showcasing the operational simplicity, environmental friendliness, and excellent yields of this method (Abadi et al., 2016).

properties

IUPAC Name

1-(3-fluorophenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-13-6-4-12(5-7-13)11-20-8-9-21(17(23)16(20)22)15-3-1-2-14(19)10-15/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJKPQRHTSXHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione

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